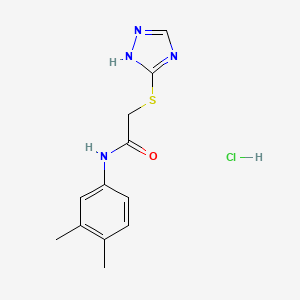

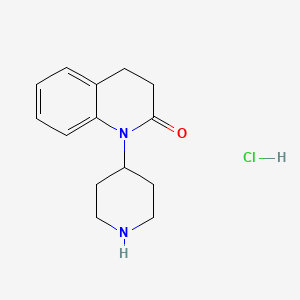

![molecular formula C17H17N3OS B2593483 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide CAS No. 863593-90-2](/img/structure/B2593483.png)

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves a series of steps from commercially available substances. The process yields a colorless solid . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of this compound has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The compound is a colorless solid with a melting point of 230–232 °C .Chemical Reactions Analysis

The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay. The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical and Chemical Properties Analysis

The compound is a colorless solid with a melting point of 230–232 °C. The 1H NMR (400 MHz, DMSO-d6) δ values are provided in the referenced paper .Scientific Research Applications

Synthesis and Chemical Properties

- The efficiency of one-pot multicomponent approaches has been demonstrated for the synthesis of thiazolo[3,2-a]pyridines, indicating a method that could potentially be applicable to the synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide derivatives. This method offers high yields under mild conditions, with some derivatives showing promising anticancer activity across a range of cancer cell lines (Altuğ et al., 2011).

Antimicrobial Activity

- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. This suggests a potential area of application for compounds like this compound in developing new anti-inflammatory drugs (Tozkoparan et al., 1999).

- Some novel thiazolo[4,5-d]pyrimidine derivatives have shown significant antimicrobial activity, indicating the potential of thiazolo[5,4-b]pyridin derivatives in this field as well (Suresh et al., 2016).

Anticancer Applications

- Research on thiazolo[4,5-d]pyrimidines has revealed their potent antiproliferative activity against cancer cell lines, suggesting that derivatives like this compound may have applications in cancer treatment (Nagaraju et al., 2020).

- Novel pyridine-thiazole hybrid molecules, including structures similar to this compound, have been developed as potential anticancer agents, demonstrating high antiproliferative activity against various tumor-derived cell lines (Ivasechko et al., 2022).

Mechanism of Action

Target of Action

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide is a potent inhibitor of the enzyme phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with its target, PI3K, by forming a hydrogen bond with the active centers of the enzyme . This interaction interferes with the normal function of the enzyme, leading to a decrease in its activity .

Biochemical Pathways

The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can disrupt these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

It is known that the compound shows potent pi3k inhibitory activity, with an ic50 value of 36 nM . This suggests that the compound has a high affinity for its target, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway . This can lead to the death of cancer cells, as these cells often rely on this pathway for survival and proliferation .

Future Directions

Biochemical Analysis

Biochemical Properties

They have been reported to possess a broad spectrum of pharmacological activities .

Cellular Effects

Thiazole derivatives have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Molecular Mechanism

Thiazole derivatives have been reported to show potent PI3K inhibitory activity .

Metabolic Pathways

Thiazole derivatives are known to be easily metabolized in the human body by N-methylation and N- and C-oxidation pathways .

Properties

IUPAC Name |

2-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-10(2)15(21)19-14-9-12(7-6-11(14)3)16-20-13-5-4-8-18-17(13)22-16/h4-10H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZOINZLORSOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dimethoxy-2-methyl-5-[(3-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2593400.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2593402.png)

![3-((5-((2-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2593404.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)

![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B2593416.png)

![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)

![1,3-dimethyl 2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioate](/img/structure/B2593420.png)